4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a thiophene derivative under specific conditions. The reaction might require a catalyst such as palladium and a base like potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: They can be reduced to form alcohols or alkanes.
Substitution: In Suzuki-Miyaura cross-coupling, boronic esters react with halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
They are used in the development of drugs, particularly in cancer treatment and as enzyme inhibitors.
Industry
Boronic esters are used in materials science for the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, forming a new carbon-carbon bond. The process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane is unique due to its cyclopropyl and thiophene groups, which can impart specific reactivity and properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid.
Properties
Molecular Formula |
C14H21BO2S |
---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-9-6-7-12(18-9)10-8-11(10)15-16-13(2,3)14(4,5)17-15/h6-7,10-11H,8H2,1-5H3/t10-,11-/m1/s1 |
InChI Key |
XWZZKQLBWBXDMI-GHMZBOCLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(S3)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.